(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
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Overview
Description
This compound is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process . The fluorenylmethoxycarbonyl (FMOC) group is a popular protecting group in organic synthesis, particularly in the field of peptide chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- typically involves the protection of the amino group of L-ornithine with the FMOC group. This is achieved through a reaction with FMOC chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of FMOC-Ornithine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- undergoes several types of chemical reactions, including:
Deprotection Reactions: The FMOC group can be removed under basic conditions using piperidine in DMF.
Coupling Reactions: The protected amino group can participate in peptide bond formation through reactions with activated carboxylic acids or esters.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the FMOC group.
Major Products Formed
Scientific Research Applications
L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Utilized in studies involving enzyme-substrate interactions and protein-protein interactions.
Mechanism of Action
The primary function of L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- is to protect the amino group of L-ornithine during peptide synthesis . The FMOC group prevents unwanted side reactions by blocking the amino group, allowing for selective reactions at other functional groups. The FMOC group can be removed under basic conditions, regenerating the free amino group for further reactions .
Comparison with Similar Compounds
L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- is unique due to its specific protecting group, the FMOC group . Similar compounds include:
- L-Ornithine, N5-acetyl-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-(phenylmethoxy)-
- L-Ornithine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl-N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-
These compounds also feature the FMOC group but differ in their additional functional groups and applications.
Properties
Molecular Formula |
C20H22N2O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C20H22N2O4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)/t18-/m1/s1 |
InChI Key |
ASLOVDWQFVNFRC-GOSISDBHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN)C(=O)O |
Origin of Product |
United States |
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